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Compound of Interest

Compound Name: Spiro[2.5]octane-6-carbaldehyde

CAS No.: 849671-57-4

Cat. No.: B1405468

Get Quote

Executive Summary
Spiro[2.5]octane-6-carbaldehyde (CAS 849671-57-4) represents a critical structural motif in

modern medicinal chemistry, specifically designed to address the "escape from flatland"

initiative in drug discovery. As a spirocyclic scaffold, it offers a rigid, three-dimensional

alternative to traditional phenyl or cyclohexyl linkers. By increasing the fraction of sp3-

hybridized carbons (

), this moiety enhances solubility and metabolic stability while providing precise vector
orientation for pharmacophores. This guide details the physicochemical identity, validated
synthetic pathways, and strategic application of this scaffold in lead optimization.

Chemical Identity & Physicochemical Profile[1][2]
The following data aggregates experimentally validated properties and predictive models

essential for handling and characterization.
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Property Specification

IUPAC Name Spiro[2.5]octane-6-carbaldehyde

CAS Number 849671-57-4

Molecular Formula

Molecular Weight 138.21 g/mol

SMILES O=CC1CCC2(CC1)CC2

InChI Key LQPGRYWUUGVTPV-UHFFFAOYSA-N

Physical State Liquid (at ambient temperature)

Boiling Point ~195–200 °C (Predicted at 760 mmHg)

Density ~1.02 g/cm³

LogP 1.85 (Predicted)

Storage -20°C, Inert Atmosphere (Argon/Nitrogen)

Synthetic Methodology: The Furukawa-Simmons-
Smith Route[4]
The synthesis of Spiro[2.5]octane-6-carbaldehyde is not trivial due to the strain of the

cyclopropane ring and the lability of the aldehyde. The most robust, self-validating protocol

employs a Furukawa-modified Simmons-Smith cyclopropanation followed by a controlled

reduction. This route avoids the use of hazardous diazomethane and provides superior

diastereocontrol.[1]

Reaction Pathway Visualization
The following diagram outlines the logical flow from the commercially available ethyl 4-

oxocyclohexanecarboxylate to the target aldehyde.

Ethyl 4-oxocyclohexane-
carboxylate

Ethyl 4-methylene-
cyclohexanecarboxylate

Wittig Reaction
Ph3PMeBr, KOtBu, THF Ethyl spiro[2.5]octane-

6-carboxylate

Simmons-Smith (Furukawa)
Et2Zn, CH2I2, DCM, 0°C Spiro[2.5]octane-

6-carbaldehyde

Controlled Reduction
DIBAL-H, Toluene, -78°C
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Figure 1: Synthetic pathway for CAS 849671-57-4 via Furukawa-Simmons-Smith

cyclopropanation.

Detailed Experimental Protocol
Step 1: Olefination (Wittig Reaction)
Objective: Convert the ketone to the exocyclic alkene.

Reagents: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF

under argon.

Activation: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) portion-wise at 0°C. Stir for 1

hour until the solution turns bright yellow (ylide formation).

Addition: Add ethyl 4-oxocyclohexanecarboxylate (1.0 equiv) dropwise.

Workup: After 4 hours at room temperature, quench with saturated

. Extract with diethyl ether.[2] The product, Ethyl 4-methylenecyclohexanecarboxylate, is
purified via silica gel chromatography (Hexanes/EtOAc).

Step 2: Cyclopropanation (Furukawa Modification)
Objective: Install the spiro-cyclopropane ring.[3] Rationale: Diethylzinc (

) and diiodomethane (

) generate the active iodomethylzinc carbenoid. This reagent is electrophilic and sensitive to
sterics, favoring the formation of the spiro-linkage without ring-opening side reactions.

Setup: In a flame-dried flask under argon, dissolve the alkene from Step 1 in anhydrous

Dichloromethane (DCM).

Carbenoid Formation: Cool to 0°C. Add

(1.0 M in hexanes, 2.0 equiv) carefully. Subsequently, add

(2.0 equiv) dropwise. Caution: Exothermic.
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Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.

Quench: Quench carefully with saturated

.

Purification: Isolate Ethyl spiro[2.5]octane-6-carboxylate via extraction and distillation or

chromatography.

Step 3: Controlled Reduction to Aldehyde
Objective: Selective reduction of the ester to the aldehyde without over-reduction to the

alcohol.

Reagents: Dissolve the spiro-ester in anhydrous Toluene. Cool to -78°C (Dry ice/Acetone

bath).

Reduction: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.1 equiv) dropwise

over 30 minutes. Maintain temperature strictly below -70°C to prevent alcohol formation.

Hydrolysis: Quench with methanol at -78°C, then add saturated Rochelle’s salt (potassium

sodium tartrate) solution. Stir vigorously at room temperature until the aluminum emulsion

breaks (critical step for yield).

Isolation: Extract with ethyl acetate. The resulting Spiro[2.5]octane-6-carbaldehyde is

unstable to oxidation; store immediately under inert gas at -20°C.

Medicinal Chemistry Applications
Conformational Restriction & Vector Positioning
The spiro[2.5]octane core serves as a rigid isostere for the cyclohexyl group. The cyclopropane

ring locks the conformation of the C-C bonds attached to the spiro center (C3), reducing the

entropic penalty upon binding to a protein target.

Axial vs. Equatorial: The aldehyde at position 6 can exist in axial or equatorial conformations.

The spiro-fusion at C3 distorts the chair conformation of the cyclohexane ring, often favoring

specific vector orientations that are inaccessible to simple cyclohexanes.
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Increasing
Incorporating this scaffold improves the saturation of the molecule.

Solubility: Higher

correlates with better aqueous solubility compared to aromatic analogs.

Metabolic Stability: The lack of aromatic rings reduces liability to CYP450-mediated oxidation

(e.g., hydroxylation or epoxidation of phenyl rings).

Strategic Use Cases
Cathepsin K Inhibitors: Used to position the warhead (aldehyde/nitrile) into the active site

cysteine.

GPCR Modulators: As a linker to orient "left-hand" and "right-hand" pharmacophores with

precise geometry.

Handling and Safety Standards
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Stability: Aldehydes are prone to air oxidation to the carboxylic acid.

Protocol: Always purge headspace with nitrogen/argon after use.

Quality Check: Check purity via

-NMR (Aldehyde proton doublet/singlet at ~9.6-9.8 ppm) before using in critical steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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